N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

Übersicht

Beschreibung

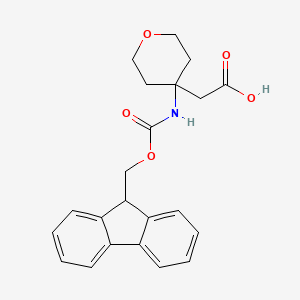

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid is a derivative of tetrahydropyran, a six-membered heterocyclic compound. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the tetrahydropyran ring. It has a molecular formula of C22H23NO5 and a molecular weight of 381.4 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Protection and Deprotection: The Fmoc group serves as a protecting group for the amino group, which can be introduced and removed as needed during peptide synthesis.

Common Reagents and Conditions

Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate, aqueous dioxane.

Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include the deprotected amine and the Fmoc byproducts, such as dibenzofulvene .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block:

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid serves as a crucial building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection, enabling the stepwise assembly of peptides without interfering with other functional groups. This characteristic is particularly advantageous in synthesizing complex peptides that require multiple modifications.

Case Study:

In a study aimed at developing peptide-based therapeutics, researchers utilized this compound to synthesize a novel peptide that demonstrated enhanced binding affinity to target receptors. The selective deprotection facilitated the introduction of various functional groups, leading to improved pharmacological properties.

Drug Development

Design of Novel Therapeutics:

The unique structural features of this compound make it valuable in drug development, particularly for designing compounds targeting specific biological pathways. Researchers can modify this compound to enhance efficacy and reduce potential side effects.

Case Study:

A research team explored its application in developing small-molecule drugs aimed at treating neurodegenerative diseases. By modifying the compound's structure, they achieved significant improvements in bioavailability and therapeutic efficacy, demonstrating its potential as a lead compound for further development.

Bioconjugation

Targeted Drug Delivery:

this compound is utilized in bioconjugation processes to link drugs with biomolecules for targeted delivery. This application is particularly beneficial in cancer therapy, where precision is crucial for minimizing off-target effects.

Case Study:

In an innovative approach to cancer treatment, researchers conjugated this compound with an anticancer agent. The resulting bioconjugate exhibited enhanced tumor targeting and reduced systemic toxicity compared to the free drug, showcasing the compound's utility in creating effective targeted therapies.

Material Science

Development of Functional Materials:

This compound has applications in creating functional materials such as hydrogels used in drug delivery systems. These materials can improve the stability and release profiles of therapeutic agents.

Data Table: Properties of Hydrogels Incorporating this compound

| Property | Value | Notes |

|---|---|---|

| Swelling Ratio | 300% | Indicates high water retention capability |

| Drug Release Rate | 5% per hour | Controlled release profile |

| Biocompatibility | High | Suitable for biomedical applications |

Analytical Chemistry

Detection and Quantification:

this compound is also useful in analytical methods for detecting and quantifying amino acids and peptides. This aids researchers in characterizing complex biological samples.

Case Study:

A study employed this compound in high-performance liquid chromatography (HPLC) to analyze peptide mixtures. The results demonstrated its effectiveness as a standard for quantifying amino acids, thereby enhancing the accuracy of analytical assessments.

Wirkmechanismus

The primary mechanism of action of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled deprotection of the amino group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fmoc-2-tetrahydroisoquinoline acetic acid

- Tetrahydro-2H-pyran-3-carboxylic acid

- Tetrahydro-2H-pyran-2-ylmethoxy acetic acid

Uniqueness

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid is unique due to its specific structure, which combines the Fmoc protecting group with the tetrahydropyran ring. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in organic and medicinal chemistry.

Biologische Aktivität

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, also known as (R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic acid, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, applications in drug development, and relevant research findings.

Structural Overview

The compound's IUPAC name is 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, with a molecular formula of C22H23NO5 and a molecular weight of approximately 381.43 g/mol. Its tetrahydropyran ring structure contributes significantly to its chemical reactivity and biological interactions.

This compound exhibits several biological activities, primarily through interactions with various biological targets:

- Binding Affinity : Preliminary studies indicate that the compound can effectively bind to specific receptors and enzymes, suggesting its potential role in modulating biological pathways. Further investigations are necessary to elucidate the precise mechanisms involved.

- Peptide Synthesis : The compound serves as a protecting group in peptide synthesis, allowing for selective modification of amino acids without interfering with other functional groups. This property is crucial for developing complex peptide-based therapeutics .

- Drug Development : Its structural features make it a candidate for drug development, particularly in creating compounds that enhance bioavailability and stability in drug formulations. It has shown promise in anti-cancer therapies and as a building block for synthesizing bioactive peptides .

Applications

This compound finds applications across various fields:

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Anti-Cancer Properties : Research indicates that this compound may possess anti-cancer properties, although further studies are required to confirm these effects and understand the underlying mechanisms .

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinities of this compound with various targets, which could lead to the development of novel therapeutic agents .

Eigenschaften

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c24-20(25)13-22(9-11-27-12-10-22)23-21(26)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMNKVJISWGUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589242 | |

| Record name | [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946716-25-2 | |

| Record name | [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.